molecular formula C12H21NO4 B3117671 (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate CAS No. 225641-82-7

(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate

Cat. No.: B3117671
CAS No.: 225641-82-7
M. Wt: 243.3 g/mol
InChI Key: SJPDVIOPSKNAJB-VHSXEESVSA-N
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Description

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an acetate ester. The stereochemistry (1R,3S) and functional groups play critical roles in its physicochemical properties and synthetic utility. The Boc group provides stability under basic and nucleophilic conditions, while the acetate ester enhances lipophilicity, making it suitable for organic synthesis intermediates, particularly in peptide and pharmaceutical chemistry. Its synthesis typically involves hydrogenation or esterification steps under controlled conditions, as seen in analogous protocols .

Properties

IUPAC Name

[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPDVIOPSKNAJB-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a cyclopentane derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the tert-butoxycarbonyl-protected amine.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the free amine and carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the cyclopentane ring or the functional groups attached to it.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the cyclopentane ring.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable leaving group.

Major Products Formed

    Hydrolysis: Yields the free amine and acetic acid.

    Reduction: Produces reduced derivatives of the cyclopentane ring.

    Substitution: Results in substituted cyclopentane derivatives.

Scientific Research Applications

(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, solubility, and applications of the target compound with three analogs:

Compound Name Core Structure Protecting Group Functional Group Solubility Profile Primary Applications
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentyl acetate (Target) Cyclopentyl Boc Acetate ester Moderate in ethyl acetate, THF Intermediate in peptide synthesis
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid Cyclopentyl Boc Carboxylic acid High in polar solvents (MeOH, H₂O) Peptide coupling, API intermediates
(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate Cyclohexyl Cbz Acetate ester Moderate in DCM, ethyl acetate Deprotection-sensitive intermediates
(2S,4S)-4-fluoro-1-({[(1R,3S)-3-(1H-1,2,4-triazol-1-ylmethyl)-cyclopentyl]amino}acetyl)pyrrolidine-2-carbonitrile mesylate Cyclopentyl None (mesylate salt) Fluorinated pyrrolidine, triazole High in polar aprotic solvents (DMF, DMSO) DPP-IV inhibitor (e.g., antidiabetic drugs)

Key Differences and Implications

Protecting Groups: The Boc group in the target compound offers stability under basic conditions and is cleaved under mild acids (e.g., TFA), making it ideal for stepwise syntheses . The Cbz group in the cyclohexyl analog requires hydrogenolysis (H₂/Pd-C), limiting compatibility with reducible functional groups .

Core Structure and Stereochemistry: Cyclopentyl vs. Stereochemistry: The (1R,3S) configuration in the target compound and the pharmaceutical derivative in highlights the importance of chirality in biological activity. For example, the mesylate salt in relies on precise stereochemistry for DPP-IV inhibition .

Functional Groups: Acetate Ester vs. Carboxylic Acid: The acetate ester in the target compound improves lipid solubility, favoring its use in non-polar reaction environments. In contrast, the carboxylic acid derivative () is more water-soluble, enabling aqueous-phase reactions . Triazole and Fluorine Moieties: The pharmaceutical compound () incorporates fluorinated and heterocyclic groups for enhanced metabolic stability and target binding, unlike the simpler Boc-acetate structure .

Biological Activity

(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate, with the CAS number 225641-82-7, is a chemical compound featuring a cyclopentane ring with an amino group protected by a tert-butoxycarbonyl (Boc) group and an acetate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₁NO₄. Its structure includes:

  • A cyclopentane ring
  • An amino group protected by a Boc group
  • An acetate ester

This unique combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

The biological activity of this compound is primarily explored through its interactions with various biological targets, including enzymes and receptors. The mechanism of action is hypothesized to involve the release of the active amine upon hydrolysis of the Boc protecting group in vivo, allowing for interaction with molecular targets.

Potential Applications

  • Medicinal Chemistry : Investigated as a prodrug that releases bioactive amines.
  • Enzyme Interaction : May modulate enzyme activity, influencing metabolic pathways.
  • Drug Development : Serves as a building block for synthesizing pharmaceuticals.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrolysis of the Boc group under physiological conditions.
  • Release of the free amine which can then interact with various targets such as enzymes or receptors, potentially leading to therapeutic effects.

Comparative Analysis

Comparative studies with similar compounds reveal that the presence of the Boc protecting group significantly alters reactivity and stability:

CompoundPropertiesBiological Activity
(1R,3S)-3-Aminocyclopentyl acetateUnprotected amineMore reactive; potential for higher toxicity
(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanolHydroxyl instead of acetateDifferent metabolic pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate
Reactant of Route 2
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(1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentyl acetate

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